5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid chemical properties
5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral characteristics of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid. As a key synthetic intermediate and a known metabolite of the androgen receptor inhibitor Darolutamide, this molecule is of significant interest to researchers in medicinal chemistry and drug development. This document synthesizes information from established chemical principles and data on analogous pyrazole structures to offer field-proven insights for scientific professionals. The guide is structured to provide a foundational understanding of the pyrazole core, followed by detailed discussions on the specific properties and reactions of the title compound, and concludes with its applications and a full list of authoritative references.
The Pyrazole Scaffold: A Privileged Heterocycle
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a unique combination of chemical properties that have made it a cornerstone in pharmaceutical and agrochemical research.[1][2][3]
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Aromaticity and Reactivity : The pyrazole ring is a π-excessive aromatic system, which makes it generally stable and resistant to non-catalytic reduction or oxidation.[4][5] Electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C4 position, which has the highest electron density.[1][4][5][6]
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Amphoteric Nature : N-unsubstituted pyrazoles are amphoteric.[4] The pyrrole-type nitrogen (N1) is weakly acidic and can be deprotonated by a base, while the pyridine-type nitrogen (N2) is basic and can be protonated or act as a nucleophile in reactions.[1][4][5]
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Biological Significance : The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3]
5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid incorporates this versatile scaffold, functionalized with a carboxylic acid at the C3 position and a secondary alcohol at the C5 position. These functional groups significantly influence the molecule's overall physicochemical properties and reactivity, making it a valuable and versatile building block.[7][8]
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably predicted from its structure and data available in chemical databases.
| Property | Value / Description | Source |
| Molecular Formula | C₆H₈N₂O₃ | [7][9] |
| Molecular Weight | 156.14 g/mol | [7][9] |
| CAS Number | 1401584-94-8 (racemate) | [7] |
| 1401572-44-8 ((S)-isomer) | ||
| 1401572-47-1 ((R)-isomer) | [9][10] | |
| IUPAC Name | 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid | [7] |
| Computed XLogP3 | -0.4 | [7][9] |
| Hydrogen Bond Donors | 3 (Carboxylic OH, Alcohol OH, Ring NH) | [7][9] |
| Hydrogen Bond Acceptors | 4 (Carboxylic C=O, Carboxylic OH, Alcohol OH, Ring N) | [7][9] |
| Acidity/Basicity | The molecule is acidic due to the carboxylic acid group (primary acidic site) and the pyrazole N1-H. The pyrazole N2 atom provides a basic site. | [1][4] |
| Tautomerism | As an N-unsubstituted pyrazole, it exists in a tautomeric equilibrium where the proton on the nitrogen can reside on either N1 or N2. | [5] |
Synthesis Strategies
A detailed, peer-reviewed synthesis of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is not prominently available. However, based on established pyrazole chemistry, two logical synthetic routes can be proposed.
Route A: Reduction from 5-acetyl-1H-pyrazole-3-carboxylic acid
This is the most direct proposed route, leveraging a known precursor. The synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid has been described, for instance, from the reaction of a 2,3-butanedione derivative with a hydrazine compound.[11] The subsequent step is a selective reduction.
Causality of Experimental Choice: The choice of sodium borohydride (NaBH₄) as the reducing agent is critical. It is a mild and chemoselective reagent that readily reduces ketones to secondary alcohols while typically not affecting more stable functional groups like carboxylic acids or the aromatic pyrazole ring under standard conditions. This selectivity prevents over-reduction and simplifies purification.
Experimental Protocol (Proposed):
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Dissolution: Dissolve 5-acetyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent like methanol or a mixture of THF and water at 0 °C.
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Reduction: Add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as dilute HCl or acetic acid, until the pH is acidic (~pH 5-6) to neutralize excess borohydride and hydrolyze borate esters.
-
Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid.
Chemical Reactivity
The reactivity of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is dictated by its three primary functional groups: the carboxylic acid, the secondary alcohol, and the pyrazole ring.
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Reactions at the Carboxylic Acid Group : This is often the most reactive site for derivatization.
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Amide and Ester Formation : The carboxylic acid can be activated, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. [12]This highly reactive intermediate can then be treated with various amines or alcohols to form a diverse library of amides and esters, respectively. [12][13]This is a cornerstone of medicinal chemistry for modifying solubility and biological activity.
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-
Reactions at the Hydroxyl Group :
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Oxidation : The secondary alcohol can be oxidized back to the corresponding ketone (5-acetyl-1H-pyrazole-3-carboxylic acid) using mild oxidizing agents like pyridinium chlorochromate (PCC) or more environmentally benign methods.
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Esterification/Etherification : The hydroxyl group can be acylated to form esters or alkylated to form ethers under appropriate conditions, offering another handle for structural modification.
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-
Reactions on the Pyrazole Ring :
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N-Substitution : The acidic N1 proton can be removed by a base, and the resulting pyrazolate anion can be alkylated or acylated. [6]This is a common strategy to block tautomerism and explore structure-activity relationships at this position.
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C4-Substitution : The C4 position remains susceptible to electrophilic substitution, although the electron-withdrawing nature of the C3-carboxylic acid may slightly deactivate the ring compared to unsubstituted pyrazole. [1][4]
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Spectral and Analytical Characterization (Predicted)
Predicting the spectral data is essential for confirming the identity and purity of the synthesized compound. The following are expected characteristics based on the structure and data from analogous compounds.
| Technique | Predicted Spectral Features |
| ¹H NMR | - C4-H: A singlet expected around δ 6.5-7.0 ppm. [14] - -CH(OH)-: A quartet coupled to the methyl protons, likely around δ 4.8-5.2 ppm. - -CH₃: A doublet coupled to the methine proton, expected around δ 1.5-1.7 ppm. - Exchangeable Protons: Broad singlets for the NH , OH (alcohol), and COOH protons, which may exchange with D₂O. Their chemical shifts are highly dependent on solvent and concentration. |
| ¹³C NMR | - C=O (Acid): Expected in the δ 160-170 ppm region. - C3 & C5 (Ring): Deshielded carbons attached to nitrogen, likely in the δ 140-155 ppm range. [2] - C4 (Ring): Shielded carbon, expected around δ 105-115 ppm. [2] - -CH(OH)-: Expected around δ 60-70 ppm. - -CH₃: Expected in the aliphatic region, δ 20-25 ppm. |
| FTIR (cm⁻¹) | - O-H (Acid): A very broad band from ~2500-3300 cm⁻¹. - N-H (Ring): A moderate, broad band around 3100-3200 cm⁻¹. - O-H (Alcohol): A sharper, distinct band around 3300-3500 cm⁻¹. - C=O (Acid): A strong, sharp absorption around 1680-1710 cm⁻¹. - C=N, C=C (Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region. |
| Mass Spec. | - (M+H)⁺: Expected at m/z 157.0557 for the exact mass C₆H₉N₂O₃⁺. - Fragmentation: Likely fragments include loss of H₂O (M-18), loss of CO₂ (M-44), and cleavage of the hydroxyethyl side chain. |
Applications in Research and Drug Development
The primary significance of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid lies in its role as a high-value intermediate in pharmaceutical synthesis.
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Synthesis of Androgen Receptor (AR) Modulators : This compound is a crucial building block for Darolutamide and related potent AR modulators. [8][15]The synthesis involves coupling this pyrazole unit with another heterocyclic fragment via an amide bond, highlighting the importance of the carboxylic acid functionality for derivatization. [8]* Metabolite Studies : As a known metabolite of Darolutamide, access to a pure, synthetic standard of this compound is essential for pharmacokinetic and drug metabolism studies, allowing researchers to quantify its formation, distribution, and clearance in biological systems. [7]* Scaffold for Library Synthesis : The multiple functional handles on this molecule make it an ideal starting point for the creation of compound libraries. By systematically modifying the carboxylic acid, alcohol, and pyrazole nitrogen, medicinal chemists can explore a broad chemical space to discover new bioactive agents.
Conclusion
5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is a multifunctional heterocyclic compound with significant value in modern drug discovery. While it is primarily recognized as a key precursor to advanced pharmaceutical agents, its inherent chemical properties—defined by the aromatic pyrazole core and its reactive hydroxyl and carboxyl substituents—offer considerable versatility for further chemical exploration. A thorough understanding of its synthesis, reactivity, and spectral properties, as outlined in this guide, is crucial for scientists aiming to leverage this potent building block in their research endeavors.
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